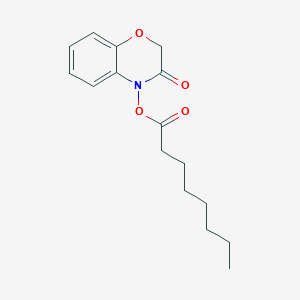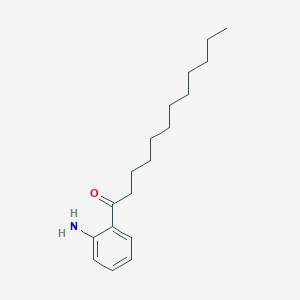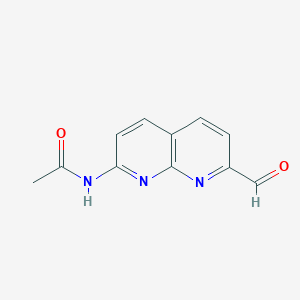
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a hydroxymethyl group, and a phenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of benzyl bromide with 2,2-bis(hydroxymethyl)propanoic acid in the presence of a base such as sodium hydroxide. This reaction typically proceeds under mild conditions and yields the desired product in good overall yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lipases, can also enhance the regioselectivity and efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(hydroxymethyl)-1-phenylpropan-1-one.
Reduction: Formation of 3-hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group can also contribute to the compound’s overall stability and reactivity .
類似化合物との比較
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
3-Hydroxy-2-(hydroxymethyl)pyridine: Contains a pyridine ring instead of a phenyl group.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role .
特性
CAS番号 |
648416-51-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
3-hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O3/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
InChIキー |
UETMVYJLGQOUFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)

![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)


![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
